Cas no 594-27-4 (Tetramethylstannane)
Tetramethylstannane Chemical and Physical Properties
Names and Identifiers
-
- Tetramethyltin
- tetramethylstannane
- TETRAMETHYLTIN 5.5N
- Stannane, tetramethyl-
- TETRAMETHYL TIN
- Tin, tetramethyl-
- Tetramethylcin
- SnMe4
- (CH3)4Sn
- Tetramethylcin [Czech]
- Tin tetramethyl
- [SnMe4]
- 8V4XU9DPBK
- VXKWYPOMXBVZSJ-UHFFFAOYSA-N
- Tetramethyltin, 98%
- C4H12Sn
- tetramethystannane
- Me4Sn
- Tetramethyltin, 95%
- Sn(Me)4
- Tetramethyltin, >=99%
- Sn(CH3)4
- FT-0632470
- Q413135
- CHEBI:30420
- AI3-28458
- InChI=1/4CH3.Sn/h4*1H3
- AKOS025293642
- UNII-8V4XU9DPBK
- D95827
- T0919
- MFCD00008278
- 2-Pyridinecarboxylicacid
- TETRAMETHYLSTANNANE-
- BRN 3647887
- BP-21281
- CCRIS 6329
- 4-04-00-04307 (Beilstein Handbook Reference)
- EINECS 209-833-6
- NS00043664
- 594-27-4
- DTXSID4052261
- DTXCID4030833
- DB-053383
- tetramethylstannane;tetramethyltin
- (SnMe4)
- UN3384
- stannane, tetramethyl
- Tin, tetramethyl
- 209-833-6
- Tetramethylstannane
-
- MDL: MFCD00008278
- Inchi: 1S/4CH3.Sn/h4*1H3;
- InChI Key: VXKWYPOMXBVZSJ-UHFFFAOYSA-N
- SMILES: [Sn](C)(C)(C)C
- BRN: 3647887
Computed Properties
- Exact Mass: 179.99600
- Monoisotopic Mass: 179.996097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 19.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.291
- Melting Point: −54 °C(lit.)
- Boiling Point: 76°C
- Flash Point: 9 °F
- Refractive Index: n20/D 1.441(lit.)
- Water Partition Coefficient: Insoluble in water. Soluble in organic solvents
- PSA: 0.00000
- LogP: 1.95440
- Solubility: Not available
Tetramethylstannane Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225-H300+H310+H330-H410
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P273-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P391-P403+P233-P405-P501
- Hazardous Material transportation number:UN 3384 6.1/PG 1
- WGK Germany:2
- Hazard Category Code: R26/27/28;R50/53
- Safety Instruction: S26-S27-S28-S45-S60-S61
- RTECS:WH8630000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:3
- Packing Group:II
- Risk Phrases:R26/27/28; R50/53
- Packing Group:II
- Hazard Level:3
Tetramethylstannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858239-5g |
Tetramethyltin |
594-27-4 | 96% | 5g |
¥372.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8087060010 |
Tetramethyltin |
594-27-4 | for synthesis | 10ML |
1265.74 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0919-25G |
Tetramethyltin |
594-27-4 | >97.0%(GC) | 25g |
¥1390.00 | 2024-04-16 | |
| abcr | AB106104-10 g |
Tetramethyltin, 98%; . |
594-27-4 | 98% | 10 g |
€89.10 | 2023-07-20 | |
| abcr | AB106104-50 g |
Tetramethyltin, 98%; . |
594-27-4 | 98% | 50 g |
€294.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59975-1g |
Tetramethyltin |
594-27-4 | 1g |
¥118.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59975-5g |
Tetramethyltin |
594-27-4 | 5g |
¥318.0 | 2021-09-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0919-5G |
Tetramethyltin |
594-27-4 | >97.0%(GC) | 5g |
¥530.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299634-25g |
Tetramethylstannane |
594-27-4 | 98% | 25g |
¥1235.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299634-5g |
Tetramethylstannane |
594-27-4 | 98% | 5g |
¥350.90 | 2023-08-31 |
Tetramethylstannane Suppliers
Tetramethylstannane Related Literature
-
1. Thermochemistry of metallic alkyls. Part 8.—Tin tetramethyl, and hexamethyl distannaneJ. B. Pedley,H. A. Skinner,C. L. Chernick Trans. Faraday Soc. 1957 53 1612
-
2. The formation and crystallization of simple organic and inorganic glassesH. J. de Nordwall,L. A. K. Staveley Trans. Faraday Soc. 1956 52 1207
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3. A new route to tris (dimethyltin sulphid) with tetramethyltin as co-product; the wider implications of this and some other reactions leading to tetramethyl-tin and -lead from lodomethanePeter J. Craig,Spyridon Rapsomanikis J. Chem. Soc. Chem. Commun. 1982 114
-
F. J. Wagstaffe,H. W. Thompson Trans. Faraday Soc. 1944 40 41
-
H. A. Skinner,L. E. Sutton Trans. Faraday Soc. 1944 40 164
Additional information on Tetramethylstannane
Tetramethylstannane (CAS No. 594-27-4): A Comprehensive Overview
Tetramethylstannane, with the chemical formula C₄H₁₂Sn and CAS number 594-27-4, is a organotin compound that has garnered significant attention in the field of organic synthesis and material science. This compound, characterized by its tetramethylstannane structure, serves as a versatile reagent in various chemical transformations, particularly in the realm of cross-coupling reactions. Its unique properties make it a valuable tool for researchers exploring novel synthetic pathways and advanced material applications.
The< strong>Tetramethylstannane molecule consists of a tin atom bonded to four methyl groups, providing a highly reactive stannyl center. This reactivity is harnessed in numerous applications, including the preparation of complex organic molecules and the functionalization of polymers. The compound's stability under controlled conditions further enhances its utility in laboratory settings, where precision and reproducibility are paramount.
In recent years, Tetramethylstannane has been extensively studied for its role in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are essential for constructing complex organic frameworks. Notably, the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling are among the many transformations where Tetramethylstannane plays a crucial role. The ability to facilitate these reactions under mild conditions has made it a preferred choice for synthetic chemists aiming for high yields and selectivity.
Moreover, advancements in green chemistry have prompted researchers to explore more sustainable alternatives to traditional organotin reagents. While Tetramethylstannane remains a powerful tool, efforts are underway to develop less toxic and more environmentally friendly alternatives. Recent studies have highlighted the potential of using alternative stannyl reagents or catalytic systems that minimize the use of heavy metals. These innovations align with the broader goal of reducing the environmental impact of chemical synthesis while maintaining or even improving reaction efficiency.
The< strong>CAS No. 594-27-4 designation is crucial for identifying and classifying this compound within regulatory and scientific contexts. This unique identifier ensures that researchers can accurately reference and purchase Tetramethylstannane from reputable suppliers. Additionally, adherence to safety protocols is essential when handling this compound due to its reactivity and potential health hazards. Proper storage conditions, such as keeping it in an inert atmosphere and away from moisture, are necessary to prevent decomposition or unwanted side reactions.
In the realm of material science, Tetramethylstannane has been explored for its potential applications in nanotechnology and polymer chemistry. Its ability to form stable complexes with various metals and organic substrates makes it a valuable precursor for synthesizing functional materials. For instance, researchers have utilized Tetramethylstannane in the preparation of organometallic catalysts that facilitate polymerization reactions leading to high-performance polymers with tailored properties.
The< strong>Tetramethylstannane molecule's reactivity also extends to its use in pharmaceutical research. While direct applications as a drug are limited due to its toxicity profile, it serves as an important intermediate in the synthesis of bioactive molecules. Researchers often employ this compound to introduce methyl groups into complex molecular frameworks, which can be crucial for achieving desired pharmacological properties. The precision offered by cross-coupling reactions facilitated by Tetramethylstannane enables the construction of intricate drug candidates with high fidelity.
Recent breakthroughs in computational chemistry have further enhanced our understanding of how< strong>Tetramethylstannane interacts with other molecules during catalytic processes. High-performance computing techniques allow researchers to model reaction mechanisms at an atomic level, providing insights into how optimal reaction conditions can be achieved. These computational studies not only aid in refining experimental protocols but also contribute to the development of more efficient synthetic routes.
The future prospects of< strong>Tetramethylstannane are promising, with ongoing research aimed at expanding its utility across multiple disciplines. As synthetic methodologies continue to evolve, new applications for this versatile compound are likely to emerge. Additionally, efforts to develop greener alternatives will continue to shape its role in chemical synthesis, ensuring that it remains a relevant and valuable tool for scientists worldwide.
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